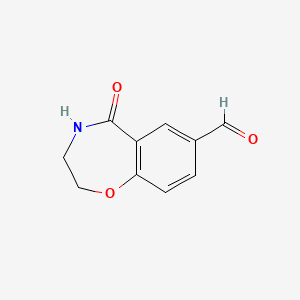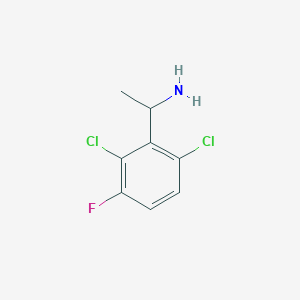
1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine is a chemical compound with the molecular formula C8H8Cl2FN . It has a molecular weight of 208.06 . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethanamine group attached to a phenyl ring. The phenyl ring is substituted with two chlorine atoms and one fluorine atom . The exact positions of these substituents can be represented by the SMILES stringCC(N)c1c(Cl)ccc(F)c1Cl . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 208.06 .科学的研究の応用
Synthesis and Chemical Properties
- 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine has been utilized in the synthesis of various chemical compounds. For instance, its use in the preparation of coccidiostat candidates like arprinocid, involving carbon-14 labeling, has been reported (Ellsworth, Meriwether, & Mertel, 1989). Additionally, the compound has been incorporated into the synthesis of Schiff and Mannich bases, which exhibited significant antimicrobial activity (Karthikeyan et al., 2006).
Enantioselective Syntheses
- The compound plays a role in enantioselective syntheses, which is a critical aspect of medicinal chemistry. A study demonstrated its application in the highly enantioselective synthesis of Boc-pyrrolidines, which are important in the development of pharmaceuticals (Wu, Lee, & Beak, 1996).
Biochemical Research
- In biochemical research, an efficient biotransformation-mediated synthesis of the compound in enantiomerically pure form was described, underscoring its significance in the preparation of inhibitors for clinical development (Martínez et al., 2010).
Pharmaceutical Research
- In the pharmaceutical field, the compound has been a subject of study for its potential to be used in the development of novel drugs. For example, its fluorinated derivatives have been examined for their reactivity in the context of developing new pharmacological agents (Lands, 1952).
Material Science
- In material science, derivatives of this compound have been utilized in the synthesis of flame-resistant polycarbonates, showcasing its role in the development of advanced materials (Maclaury et al., 1980).
Safety and Hazards
This compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
作用機序
Target of Action
It is known that this compound is a key intermediate in the synthesis of crizotinib , an anti-cancer agent approved for the treatment of non-small cell lung carcinoma . Therefore, it can be inferred that the targets of this compound would be related to the molecular targets of Crizotinib.
Mode of Action
As a key intermediate in the synthesis of crizotinib , its mode of action would be expected to contribute to the overall mechanism of action of the final drug product.
Biochemical Pathways
Given its role as an intermediate in the synthesis of crizotinib , it is likely involved in biochemical pathways related to the pharmacological action of this drug.
Result of Action
As a key intermediate in the synthesis of crizotinib , its effects would contribute to the overall therapeutic effects of the final drug product.
特性
IUPAC Name |
1-(2,6-dichloro-3-fluorophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACPRGLQLUXAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

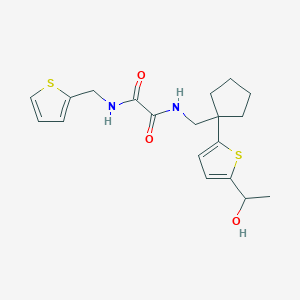
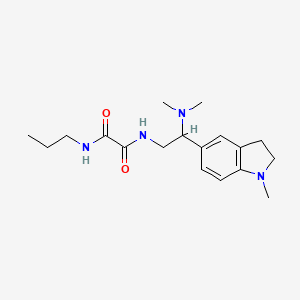
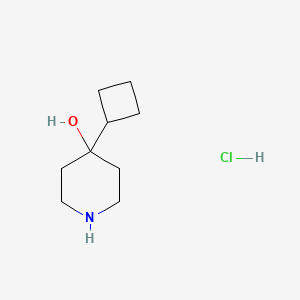
![Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate](/img/structure/B2801404.png)
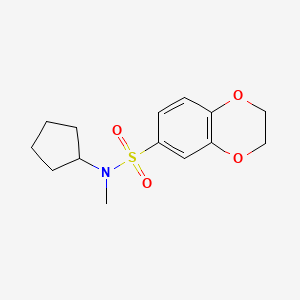
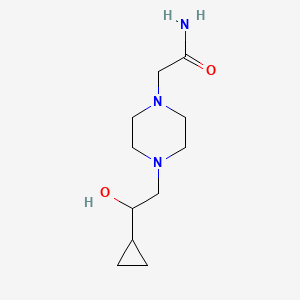
![N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2801410.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2801411.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2801412.png)
![2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2801414.png)
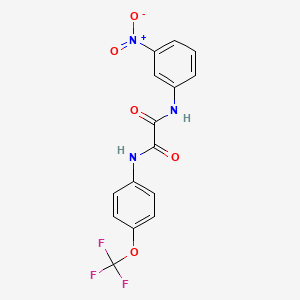
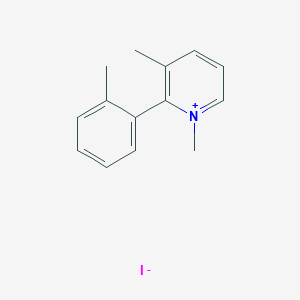
![N-methyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2801420.png)
